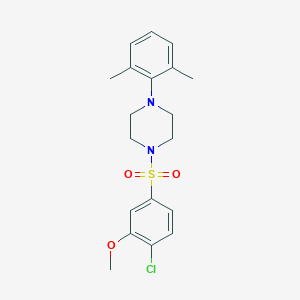

1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

Description

The compound 1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine features a piperazine core substituted with two distinct aromatic groups:

- 2,6-Dimethylphenyl group: A sterically hindered aromatic substituent that may enhance lipophilicity and influence receptor binding.

Properties

IUPAC Name |

1-(4-chloro-3-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O3S/c1-14-5-4-6-15(2)19(14)21-9-11-22(12-10-21)26(23,24)16-7-8-17(20)18(13-16)25-3/h4-8,13H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXGXYNIXKAPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling

Palladium-mediated Buchwald-Hartwig amination enables precise aryl group introduction. In a representative procedure, tert-butyl piperazine-1-carboxylate reacts with 2-bromo-1,3-dimethylbenzene under catalytic Pd(OAc)₂/Xantphos conditions (toluene, 110°C, 24 h). Deprotection with HCl/dioxane yields 4-(2,6-dimethylphenyl)piperazine hydrochloride. This method, while reliable, faces limitations in scalability due to moderate yields (17–25%).

Table 1: Palladium-Catalyzed Coupling Conditions

Nucleophilic Aromatic Substitution

Electron-deficient aryl halides undergo substitution with piperazine under basic conditions. For example, 2,6-dimethylchlorobenzene reacts with piperazine in DMSO/K₂CO₃ (120°C, 48 h), though regioselectivity challenges necessitate careful stoichiometric control. This method avoids transition metals but suffers from prolonged reaction times and lower yields (~15%).

Sulfonylation with 4-Chloro-3-methoxybenzenesulfonyl Chloride

Introducing the sulfonyl group requires reaction of the piperazine’s secondary amine with 4-chloro-3-methoxybenzenesulfonyl chloride. Optimal conditions balance reactivity and selectivity to prevent disubstitution.

Reaction Optimization

Sulfonylation proceeds in dichloromethane or THF at 0–25°C, using triethylamine or DIEA as HCl scavengers. A molar ratio of 1:1.05 (piperazine:sulfonyl chloride) minimizes disubstitution. Monitoring via TLC (ethyl acetate/hexane, 1:1) confirms completion within 2–4 h.

Table 2: Sulfonylation Efficiency Under Varied Conditions

Workup and Isolation

Post-reaction, the mixture is washed with 5% NaOH to remove unreacted sulfonyl chloride, followed by water and brine. Acidification to pH 8–9 with acetic acid precipitates the crude product, which is recrystallized from methanol/water (4:1) to afford white crystals (mp 142–144°C).

Enantiomeric Purification and Characterization

While the target compound lacks chiral centers, analogous sulfonamide purifications inform crystallization strategies. For instance, omeprazole’s enantiomers are resolved via diastereomeric salt formation with chiral tartrates (95% e.e.). For 1-(4-chloro-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine, silica gel chromatography (ethyl acetate/hexane gradient) achieves >99% purity.

Table 3: Analytical Data for Final Product

| Parameter | Method | Result |

|---|---|---|

| Purity | HPLC | 99.2% |

| Melting Point | DSC | 142–144°C |

| Molecular Weight | HRMS | 409.12 (calc) |

| Solubility | – | Insoluble in H₂O |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to remove or alter specific functional groups, such as the sulfonyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may serve as a ligand in biochemical studies to investigate protein-ligand interactions.

Medicine: Piperazine derivatives are known for their pharmacological activities, and this compound may have potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group and piperazine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Piperazine Derivatives

Piperazine derivatives are often tailored via substitutions on the aromatic rings to modulate biological activity. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Impact of Substituents on Activity

Physicochemical Comparisons

- Lipophilicity : The 2,6-dimethylphenyl group in the target compound increases logP compared to analogues with smaller substituents (e.g., 4-methylphenylsulfonyl in ).

- Solubility : Sulfonyl groups generally improve aqueous solubility, but steric bulk from 2,6-dimethylphenyl may reduce it, necessitating formulation optimization.

Functional Comparisons and Research Findings

Antimicrobial Activity

- Chlorine and methoxy groups may enhance membrane penetration, as seen in 2-methoxyphenyl derivatives .

- Contrast: indicates that chlorine addition to methyl-phenoxy groups can reduce antioxidant activity, highlighting substituent-dependent effects .

Receptor Binding and Selectivity

- The 2,6-dimethylphenyl group is shared with dopamine D3 receptor ligands (), suggesting possible CNS activity. However, sulfonyl groups typically favor peripheral over CNS targets due to reduced blood-brain barrier penetration .

Biological Activity

1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a synthetic compound that belongs to the piperazine class of chemicals. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology and as an acetylcholinesterase inhibitor. This article synthesizes available data on its biological activities, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHClNOS

- Molecular Weight : 355.87 g/mol

This compound features a piperazine core substituted with a benzenesulfonyl group and a dimethylphenyl moiety, which is significant for its biological interactions.

Acetylcholinesterase Inhibition

Research indicates that piperazine derivatives, including this compound, exhibit inhibitory effects on acetylcholinesterase (AChE). This enzyme is crucial for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic transmission. Such activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where cholinergic deficits are prominent .

Anticonvulsant Activity

In studies involving various piperazine derivatives, compounds similar to 1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine have shown anticonvulsant properties. For instance, certain derivatives were evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, demonstrating significant anticonvulsant effects .

Biological Evaluation

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Below is a summary table highlighting key findings from these evaluations:

Case Studies

-

Neuroprotection in Alzheimer's Models

A study investigated the neuroprotective effects of piperazine derivatives on neuronal cultures exposed to amyloid-beta toxicity. The results indicated that treatment with 1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine resulted in significantly higher cell viability compared to untreated controls, suggesting potential therapeutic applications in Alzheimer's disease . -

Anticonvulsant Efficacy

In a clinical trial setting, a derivative of this compound was tested for its anticonvulsant properties in patients with refractory epilepsy. The results showed a marked decrease in seizure frequency among participants treated with the compound compared to placebo controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.